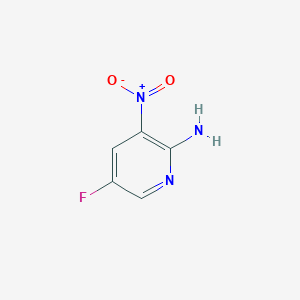

2-Amino-3-nitro-5-fluoropyridine

描述

BenchChem offers high-quality 2-Amino-3-nitro-5-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-nitro-5-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-fluoro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYYBZNEWDTDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617279 | |

| Record name | 5-Fluoro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212268-12-7 | |

| Record name | 5-Fluoro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Synthesis of 2-Amino-3-nitro-5-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-nitro-5-fluoropyridine is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its trifunctionalized pyridine ring makes it a versatile building block for the development of novel therapeutics. This technical guide provides an in-depth overview of a plausible synthesis mechanism, collating data from established methodologies for the synthesis of related compounds. The following sections detail the proposed reaction pathway, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Proposed Synthesis Pathway

The synthesis of 2-amino-3-nitro-5-fluoropyridine can be envisaged through a multi-step process commencing with the nitration of 2-amino-5-fluoropyridine. This intermediate is accessible from 2-aminopyridine through a sequence of reactions including acetylation, nitration, reduction, diazotization, and a Schiemann reaction. A plausible synthetic route is outlined below.

A patent describes an alternative two-step process for producing 2-amino-5-fluoropyridine, which starts with 2-nitro-5-halogenated pyridine.

The subsequent introduction of the nitro group at the 3-position of 2-amino-5-fluoropyridine would then yield the target molecule. This step is analogous to the nitration of 2-aminopyridine derivatives.

Core Synthesis Mechanism

The likely synthesis mechanism involves the electrophilic nitration of the 2-amino-5-fluoropyridine ring. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. However, due to steric hindrance from the amino group, nitration is expected to occur at the 3-position. The fluorine atom at the 5-position is a deactivating group but will influence the regioselectivity of the reaction.

Experimental Protocols

The following are detailed methodologies for the key transformations, adapted from literature procedures for analogous compounds.

Synthesis of 2-Amino-5-fluoropyridine

A common route to 2-amino-5-fluoropyridine starts from 2-aminopyridine.[1][2] This involves a sequence of reactions:

-

Acetylation of 2-Aminopyridine: The amino group is first protected by acetylation to prevent side reactions during nitration.

-

Nitration: The acetylated compound is then nitrated.

-

Reduction: The nitro group is reduced to an amino group.

-

Diazotization and Schiemann Reaction: The newly formed amino group is converted to a diazonium salt and then replaced by a fluorine atom via the Schiemann reaction.

-

Hydrolysis: The acetyl protecting group is removed to yield 2-amino-5-fluoropyridine.

Nitration of 2-Amino-5-fluoropyridine

Drawing analogy from the nitration of 2-aminopyridine, the following protocol can be proposed:

-

Reactants: 2-Amino-5-fluoropyridine, a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid).

-

Procedure: 2-Amino-5-fluoropyridine is slowly added to a cooled mixture of concentrated nitric and sulfuric acid with constant stirring. The reaction mixture is then gently warmed and maintained at a specific temperature for a set duration. The reaction is quenched by pouring it onto ice, followed by neutralization to precipitate the product. The crude product is then filtered, washed, and purified.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine, as reported in the literature.[2]

| Step | Reaction | Temperature (°C) | Time (h) | Molar Yield (%) |

| 1 | Nitrification | 45 | 2 | 41 |

| 2 | Amino Acetylation | Reflux | 1 | 96.3 |

| 3 | Reduction of Nitro | Reflux | 1 | 90 |

| 4 | Diazotization | -5 to 0 | 2 | 81.4 |

| 5 | Schiemann Reaction & Hydrolysis | 130 (Schiemann), Reflux (Hydrolysis) | 0.5 (Schiemann), 2.5 (Hydrolysis) | 51.6 (total for both steps) |

Visualizing the Synthesis Pathway

The following diagrams illustrate the proposed synthesis pathway and the core reaction mechanism.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-nitro-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-nitro-5-fluoropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural features, including an amino group, a nitro group, and a fluorine atom, impart unique electronic and steric properties that make it a valuable building block in the synthesis of novel compounds. This guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-nitro-5-fluoropyridine, detailed experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 2-Amino-3-nitro-5-fluoropyridine. It is important to note that some of the presented data are predicted values derived from computational models.

| Identifier | Value |

| IUPAC Name | 5-fluoro-3-nitropyridin-2-amine |

| Synonyms | 2-Amino-5-fluoro-3-nitropyridine |

| CAS Number | 212268-12-7 |

| Molecular Formula | C5H4FN3O2 |

| Molecular Weight | 157.1 g/mol [1] |

| Appearance | Off-white to yellow solid |

| Property | Value | Type |

| Melting Point | 149-157 °C[1] | Experimental |

| Boiling Point | 290.1 ± 35.0 °C | Predicted |

| Density | 1.555 ± 0.06 g/cm³ | Predicted |

| pKa | 0.12 ± 0.49 | Predicted |

| LogP | Data not available | |

| Solubility | Data not available |

Synthesis Workflow

2-Amino-3-nitro-5-fluoropyridine can be synthesized from 2-amino-5-fluoropyridine. The following diagram illustrates a typical reaction workflow.

Caption: Synthesis workflow for 2-Amino-3-nitro-5-fluoropyridine.

A representative synthetic protocol involves the nitration of 2-amino-5-fluoropyridine. In this procedure, 2-amino-5-fluoropyridine is dissolved in concentrated hydrochloric acid. A chilled mixture of nitric acid and sulfuric acid is then added dropwise while maintaining a low temperature. The reaction is stirred at room temperature and then heated. After completion, the reaction mixture is poured into ice water, neutralized, and the product is extracted with an organic solvent. Final purification is achieved through column chromatography.

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties. While specific experimental data for 2-Amino-3-nitro-5-fluoropyridine is limited in the public domain, these general protocols are applicable to pyridine derivatives and other organic compounds.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.

Caption: Experimental workflow for melting point determination.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a steady and slow rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the melting range. For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Caption: Experimental workflow for boiling point determination.

Methodology:

-

Sample Preparation: A small volume of the liquid is placed in a small test tube or fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Heating: The assembly is heated in a suitable apparatus, such as a Thiele tube or a metal heating block, along with a thermometer.

-

Observation: As the liquid is heated, air trapped in the capillary tube will be expelled. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. The temperature is recorded.

-

Confirmation: The heat source is removed, and the temperature at which the liquid just begins to re-enter the capillary tube is also noted as the boiling point.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology (Shake-Flask Method):

-

Equilibrium: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve is typically used for accurate quantification.

pKa Determination

The pKa is a measure of the acidity of a compound. For pyridine derivatives, which are basic, the pKa of the conjugate acid is typically determined.

Methodology (UV-Vis Spectrophotometry):

-

Buffer Preparation: A series of buffer solutions with known pH values are prepared.

-

Sample Preparation: A stock solution of the compound is prepared and diluted in each of the buffer solutions to a constant final concentration.

-

Spectrophotometric Measurement: The UV-Vis absorbance spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the compound have different absorptivities is plotted against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

LogP Determination

LogP, the logarithm of the partition coefficient between octanol and water, is a measure of the lipophilicity of a compound.

Methodology (Shake-Flask Method):

-

Partitioning: A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases and then allowed to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Conclusion

The physicochemical properties of 2-Amino-3-nitro-5-fluoropyridine, particularly its melting point and predicted boiling point, density, and pKa, provide essential information for its application in research and development. The provided synthesis workflow and experimental protocols offer a practical guide for scientists working with this and related compounds. Further experimental determination of properties such as solubility and logP would provide a more complete profile of this versatile molecule.

References

Spectroscopic Profile of 2-Amino-3-nitro-5-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of 2-Amino-3-nitro-5-fluoropyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental data for this specific compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from closely related analogues. This guide offers predicted spectral data, standardized experimental protocols for its acquisition, and visual workflows to support researchers in the characterization of this and similar molecules.

Introduction

2-Amino-3-nitro-5-fluoropyridine is a substituted pyridine ring system of significant interest in medicinal chemistry and drug development. The presence of an amino group (electron-donating), a nitro group (electron-withdrawing), and a fluorine atom imparts unique electronic properties and reactivity to the molecule, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate in any synthetic pathway.

This document serves as a practical resource for researchers, providing a foundational understanding of the expected spectroscopic signatures of 2-Amino-3-nitro-5-fluoropyridine and the methodologies to obtain them.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Amino-3-nitro-5-fluoropyridine. These predictions are derived from the analysis of substituent effects on the pyridine scaffold and comparison with experimental data for analogous compounds such as 2-amino-5-fluoropyridine, 2-amino-3-nitropyridine, and other fluorinated nitroaromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 2-Amino-3-nitro-5-fluoropyridine

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-4 | 8.0 - 8.4 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz | Downfield shift due to the anisotropic effect of the adjacent nitro group and coupling to both fluorine and H-6. |

| H-6 | 8.5 - 8.9 | Doublet of doublets (dd) | ³J(H-F) ≈ 3-5 Hz, ⁴J(H-H) ≈ 2-3 Hz | Most downfield proton due to the influence of the ring nitrogen and coupling to both fluorine and H-4. |

| -NH₂ | 5.5 - 7.0 | Broad singlet (br s) | - | Chemical shift is dependent on solvent and concentration. |

Table 2: Predicted ¹³C NMR Data for 2-Amino-3-nitro-5-fluoropyridine

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) | Notes |

| C-2 | 150 - 155 | ²J(C-F) ≈ 15-25 Hz | Carbon bearing the amino group, influenced by the adjacent nitro group. |

| C-3 | 135 - 140 | ³J(C-F) ≈ 5-10 Hz | Carbon bearing the nitro group, expected to be significantly downfield. |

| C-4 | 120 - 125 | ²J(C-F) ≈ 20-30 Hz | Shielded relative to other carbons due to the amino group, but deshielded by the nitro group. |

| C-5 | 155 - 160 | ¹J(C-F) ≈ 230-260 Hz | Carbon directly attached to fluorine, exhibiting a large one-bond C-F coupling constant. |

| C-6 | 140 - 145 | ³J(C-F) ≈ 3-7 Hz | Influenced by the ring nitrogen and the fluorine atom. |

Table 3: Predicted ¹⁹F NMR Data for 2-Amino-3-nitro-5-fluoropyridine

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| 5-F | -110 to -130 | Doublet of doublets (dd) | ³J(F-H4) ≈ 8-10 Hz, ³J(F-H6) ≈ 3-5 Hz | Chemical shift is relative to a standard like CFCl₃. The exact value can be influenced by the solvent. |

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Data for 2-Amino-3-nitro-5-fluoropyridine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (asymmetric) | 3450 - 3550 | Medium-Strong | Characteristic for primary amines. |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium-Strong | Characteristic for primary amines. |

| C-H Stretch (aromatic) | 3050 - 3150 | Medium | |

| N-O Stretch (asymmetric) | 1520 - 1560 | Strong | Characteristic for nitro groups. |

| N-O Stretch (symmetric) | 1330 - 1370 | Strong | Characteristic for nitro groups. |

| C=C, C=N Stretch (aromatic) | 1400 - 1600 | Medium-Strong | Multiple bands expected. |

| C-F Stretch | 1200 - 1280 | Strong | |

| N-H Bend | 1600 - 1650 | Medium |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for 2-Amino-3-nitro-5-fluoropyridine

| Ion | Predicted m/z | Notes |

| [M]⁺ | 157.03 | Molecular ion peak. The exact mass will be slightly different. |

| [M-NO₂]⁺ | 111.04 | Loss of the nitro group is a common fragmentation pathway. |

| [M-HCN]⁺ | 130.02 | Fragmentation of the pyridine ring. |

UV-Vis Spectroscopy

Table 6: Predicted UV-Vis Data for 2-Amino-3-nitro-5-fluoropyridine

| Transition | Predicted λ_max (nm) | Solvent | Notes |

| π → π | 280 - 320 | Ethanol | Associated with the aromatic system. |

| n → π | 350 - 400 | Ethanol | Due to the nitro and amino groups, likely to be a shoulder or a broad band. |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

A sample of 2-Amino-3-nitro-5-fluoropyridine (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆; approximately 0.7 mL) in a standard 5 mm NMR tube.

-

¹H NMR: Spectra are recorded on a 400 MHz or higher field spectrometer. A standard pulse sequence is used with a spectral width of approximately 12 ppm, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR: Spectra are acquired on the same instrument, typically with a proton-decoupled pulse sequence. A spectral width of around 220 ppm, a relaxation delay of 5 seconds, and a sufficient number of scans (e.g., 1024 or more) are used to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Spectra are recorded with a fluorine-observe probe. A spectral width appropriate for aromatic fluorine compounds (e.g., -80 to -180 ppm) is used with a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Solid State: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, commonly with Electron Impact (EI) or Electrospray Ionization (ESI) sources.

-

EI-MS: A small amount of the sample is introduced into the ion source, and the mass spectrum is recorded over a mass range of m/z 50-500.

-

ESI-MS (for High-Resolution Mass Spectrometry - HRMS): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. This allows for the determination of the exact mass, which can confirm the elemental composition.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to an absorbance of approximately 1 AU at the λ_max.

-

Data Acquisition: The spectrum is scanned over a wavelength range of 200-800 nm using a quartz cuvette with a 1 cm path length. A solvent blank is used as a reference.

Visualization of Workflows

Synthetic Pathway

The following diagram illustrates a plausible synthetic route to 2-Amino-3-nitro-5-fluoropyridine, starting from 2-amino-5-fluoropyridine.

Caption: A representative synthetic pathway for 2-Amino-3-nitro-5-fluoropyridine.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for the complete spectroscopic characterization of a synthesized compound like 2-Amino-3-nitro-5-fluoropyridine.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

While experimental spectroscopic data for 2-Amino-3-nitro-5-fluoropyridine is not widely published, this technical guide provides a robust, predicted spectroscopic profile and standardized methodologies for its acquisition. The provided data tables, experimental protocols, and workflow diagrams are intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis and characterization of this and other novel heterocyclic compounds.

An In-depth Technical Guide to the Reactivity Profile of 2-Amino-3-nitro-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-nitro-5-fluoropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of an electron-donating amino group and two strong electron-withdrawing groups (nitro and fluoro), create a versatile scaffold for chemical synthesis. The pyridine core, a common motif in pharmaceuticals, combined with these substituents, makes it a valuable intermediate for the development of novel therapeutic agents, particularly in oncology and infectious diseases. This guide provides a comprehensive overview of its synthesis, reactivity at its key functional sites, and its application as a building block in drug discovery.

Physicochemical and Spectroscopic Data

The fundamental properties of 2-Amino-3-nitro-5-fluoropyridine are summarized below. This data is critical for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 212268-12-7 |

| Molecular Formula | C₅H₄FN₃O₂ |

| Molecular Weight | 157.10 g/mol |

| Appearance | Off-white to yellow solid[1] |

| Melting Point | 149-157 °C[1] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H-NMR (300 MHz, CDCl₃) | δ 6.65 (br s, 2H, -NH₂), δ 8.20 (d, 1H), δ 8.35 (s, 1H) |

Synthesis of 2-Amino-3-nitro-5-fluoropyridine

The target compound is typically synthesized via electrophilic nitration of 2-amino-5-fluoropyridine. The amino group directs the incoming nitro group to the ortho position (C3), while its activating effect is modulated by the reaction conditions.

Caption: Synthesis of 2-Amino-3-nitro-5-fluoropyridine via nitration.

Experimental Protocol: Synthesis

-

Reaction Setup : To a solution of 2-amino-5-fluoropyridine (8.6 g, 77 mmol) in concentrated hydrochloric acid, cool the mixture to 3°C in an ice bath.

-

Addition of Nitrating Agent : Prepare a mixed acid solution of nitric acid (3.25 mL, 77 mmol) and sulfuric acid (40 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained below 5°C.

-

Reaction : Stir the reaction mixture at room temperature for 1 hour, then warm it to 55°C and continue stirring for an additional hour.

-

Workup : Upon completion, pour the mixture into ice water. Neutralize the solution carefully with 10 M sodium hydroxide.

-

Extraction and Purification : Extract the aqueous layer with dichloromethane. Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography to yield 2-amino-3-nitro-5-fluoropyridine.

Core Reactivity Profile

The reactivity of 2-Amino-3-nitro-5-fluoropyridine is dominated by three key features: the fluorine atom at C5, which is activated for nucleophilic aromatic substitution; the nitro group at C3, which can be readily reduced; and the amino group at C2, which can undergo various transformations.

Nucleophilic Aromatic Substitution (SNAr) at C5

The pyridine ring is electron-deficient, and this effect is greatly amplified by the presence of the para-nitro group relative to the fluorine atom. This electronic arrangement makes the C5 position highly susceptible to attack by nucleophiles, with fluoride acting as an excellent leaving group. This reaction is a cornerstone of its utility, allowing for the introduction of diverse functionalities.

Caption: General scheme for SNAr at the C5 position.

-

Reaction Setup : To a round-bottom flask, add 2-amino-3-nitro-5-fluoropyridine (1.0 eq) and potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition : Add N,N-Dimethylformamide (DMF) to dissolve the solids, followed by the addition of morpholine (1.5 eq).

-

Reaction : Heat the mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification : After completion, cool the reaction to room temperature and pour it into ice water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.

Reduction of the Nitro Group at C3

The nitro group can be selectively reduced to an amine, yielding 5-fluoro-2,3-diaminopyridine. This transformation is pivotal for synthesizing fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are common scaffolds in kinase inhibitors.

Caption: Reduction of the nitro group to form a diamine.

-

Reaction Setup : Suspend 2-amino-3-nitro-5-fluoropyridine (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.

-

Acidification : Add a catalytic amount of acetic acid or hydrochloric acid to initiate the reduction.

-

Reaction : Heat the mixture to reflux (approximately 80°C) and stir vigorously for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup : Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

-

Extraction and Purification : Concentrate the filtrate to remove ethanol. Basify the aqueous residue with a sodium carbonate solution and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine.

Reactions of the Amino Group at C2

The amino group at the C2 position behaves as a typical aromatic amine and can undergo reactions such as acylation, alkylation, and diazotization. Acylation is often used as a protection strategy or to introduce specific amide functionalities.

Caption: Acylation of the 2-amino group.

-

Reaction Setup : Dissolve 2-amino-3-nitro-5-fluoropyridine (1.0 eq) in acetic anhydride (2.0-3.0 eq).

-

Catalyst : Add a catalytic amount of a strong acid like sulfuric acid, or conduct the reaction in a solvent like pyridine which also acts as a base.

-

Reaction : Heat the mixture to 45-50°C for 1-2 hours. Monitor the reaction for the formation of the acetylated product.

-

Workup and Purification : Cool the reaction mixture and carefully quench with water or pour onto ice to hydrolyze the excess acetic anhydride. The product often precipitates and can be collected by filtration, washed with water, and dried.

Application in Drug Discovery: Synthesis of Kinase Inhibitor Scaffolds

A significant application of 2-Amino-3-nitro-5-fluoropyridine derivatives is in the synthesis of protein kinase inhibitors. The imidazo[4,5-b]pyridine core is a well-established pharmacophore that mimics the purine structure of ATP, enabling it to bind effectively in the kinase active site. The reactivity profile of the starting material is ideally suited for constructing this bicyclic system.

The general workflow involves an initial SNAr reaction to introduce diversity, followed by reduction of the nitro group, and subsequent cyclization with an aldehyde or carboxylic acid derivative to form the imidazole ring.

References

The Pivotal Role of 2-Amino-3-nitro-5-fluoropyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is characterized by a continuous search for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutic agents. Among these, fluorinated heterocyclic compounds have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This technical guide delves into the core of one such promising scaffold: 2-Amino-3-nitro-5-fluoropyridine. This versatile building block has emerged as a crucial intermediate in the synthesis of a new generation of targeted therapies, particularly in the realm of oncology.

Core Properties and Synthetic Versatility

2-Amino-3-nitro-5-fluoropyridine is a trifunctionalized pyridine ring, offering multiple reaction sites for chemical modification. Its utility in medicinal chemistry stems from the strategic placement of its functional groups:

-

The Amino Group (C2): Acts as a key nucleophile or a site for the introduction of various substituents to modulate biological activity and physical properties.

-

The Nitro Group (C3): Serves as a precursor to an amino group through reduction, enabling the formation of fused heterocyclic systems, a common feature in many kinase inhibitors.

-

The Fluoro Group (C5): Enhances the molecule's drug-like properties. Fluorine's high electronegativity can influence the acidity of nearby protons and create favorable interactions with biological targets.

This unique arrangement makes 2-Amino-3-nitro-5-fluoropyridine an ideal starting material for constructing complex molecular architectures with high specificity for their biological targets.

Key Applications in Medicinal Chemistry: Targeting Kinase Pathways in Oncology

A significant application of 2-Amino-3-nitro-5-fluoropyridine and its derivatives lies in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of 2-amino-3-nitropyridine have been instrumental in the synthesis of potent inhibitors of key oncogenic kinases, such as FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.

Dual FLT3/Aurora Kinase Inhibition in Acute Myeloid Leukemia (AML)

Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to the constitutive activation of its signaling pathway and promoting the proliferation of leukemic cells[1]. Similarly, Aurora kinases are often overexpressed in various cancers and play a vital role in regulating cell division[2]. The simultaneous inhibition of both FLT3 and Aurora kinases presents a promising therapeutic strategy for AML.

2-Amino-3-nitropyridine derivatives serve as key intermediates in the synthesis of imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitors. These inhibitors have demonstrated potent anti-proliferative activity in AML cell lines.

Quantitative Data Summary

The following table summarizes the inhibitory and anti-proliferative activities of a representative dual FLT3/Aurora kinase inhibitor, compound 27e , synthesized from a 2-amino-3-nitropyridine intermediate[3][4].

| Compound | Target Kinase | Kd (nM) | Cellular Assay | IC50 (μM) | Cell Line | GI50 (μM) |

| 27e | Aurora-A | 7.5 | Aurora-A (T288 autophosphorylation) | 0.030 | HCT116 | 0.300 |

| Aurora-B | 48 | Aurora-B (Histone H3 phosphorylation) | 0.148 | MOLM-13 | 0.104 | |

| FLT3 | 6.2 | MV4-11 | 0.291 | |||

| FLT3-ITD | 38 | |||||

| FLT3(D835Y) | 14 |

Signaling Pathways

FLT3 Signaling Pathway in AML

Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), lead to ligand-independent dimerization and constitutive activation of the kinase. This results in the aberrant activation of downstream signaling pathways, primarily the STAT5, MAPK, and PI3K/AKT pathways, which promote cell proliferation and survival, and inhibit apoptosis[3][5][6].

Aurora Kinase Signaling Pathway in Cancer

Aurora kinases, particularly Aurora A and B, are crucial for proper mitotic progression. Their overexpression in cancer cells can lead to genomic instability and aneuploidy. They are involved in centrosome maturation, spindle assembly, and cytokine regulation. Their activity is tightly regulated by phosphorylation and interaction with other proteins like TPX2 and INCENP[7][8][9].

References

- 1. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 2. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin-dependent kinase inhibitors - Patent BR-112020021689-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US10300061B2 - Aminothiazole compounds as protein kinase inhibitors - Google Patents [patents.google.com]

- 7. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]

- 8. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 9. researchgate.net [researchgate.net]

The Elusive Biological Profile of 2-Amino-3-nitro-5-fluoropyridine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Role of Fluorine and Nitro Groups in Pyridine Scaffolds

The incorporation of fluorine into drug candidates can enhance metabolic stability, bioavailability, and target selectivity.[2][3][4] Fluorinated pyridines are found in a wide array of therapeutics, from antiviral to central nervous system agents.[2] The position of the fluorine atom on the pyridine ring significantly influences its chemical reactivity and biological function.[2]

The nitro group, particularly in aromatic systems, is a well-known pharmacophore in various antibacterial and anticancer agents.[5] Its biological activity often stems from its bioreduction within target cells, leading to the formation of reactive nitrogen species that can induce cellular damage.[1] The presence of a nitro group is essential for the antibacterial activity of many 5-nitrofuran and 5-nitroimidazole derivatives.[5]

Potential Therapeutic Applications of 2-Amino-3-nitro-5-fluoropyridine Derivatives

Based on the known biological activities of related pyridine derivatives, compounds derived from the 2-amino-3-nitro-5-fluoropyridine scaffold hold potential in several therapeutic areas:

-

Anticancer Activity: Pyridine-based molecules are prevalent in oncology, with several approved drugs targeting various kinases.[3] The electron-deficient nature of the 3-nitropyridine ring could make its derivatives suitable for developing kinase inhibitors or other targeted anticancer therapies.[1]

-

Antibacterial Activity: The combination of the pyridine ring and a nitro group suggests a strong potential for antibacterial properties.[1] Many nitropyridine derivatives exhibit antimicrobial activity, and the fluorine atom could further enhance membrane permeability and cellular uptake in bacteria.[1]

Hypothetical Experimental Workflow for Biological Evaluation

Given the absence of specific data, a generalized experimental workflow for assessing the biological activity of newly synthesized 2-amino-3-nitro-5-fluoropyridine derivatives is proposed. This workflow is based on standard methodologies in drug discovery.

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

Representative Experimental Protocols

While specific protocols for 2-amino-3-nitro-5-fluoropyridine derivatives are not available, the following are generalized methodologies that would be applicable for their anticancer and antibacterial screening.

Anticancer Activity Screening (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Preparation: Human cancer cell lines (e.g., from the NCI-60 panel) are cultured in appropriate media and seeded into 96-well plates at a specific density. Plates are incubated to allow for cell attachment.

-

Compound Treatment: The synthesized 2-amino-3-nitro-5-fluoropyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a period (e.g., 48-72 hours) to allow the compounds to exert their effects.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved by adding a solubilizing agent.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.

Antibacterial Activity Screening (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Bacterial Strain Preparation: Cultures of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are grown to a specific optical density.

-

Compound Dilution: The 2-amino-3-nitro-5-fluoropyridine derivatives are serially diluted in a 96-well microplate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.

-

Incubation: The microplates are incubated under appropriate conditions for the bacteria to grow.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The 2-amino-3-nitro-5-fluoropyridine scaffold represents a promising, yet largely unexplored, area for the discovery of new therapeutic agents. While this guide cannot provide a detailed account of the biological activities of its derivatives due to a lack of available data, it highlights the significant potential for these compounds in anticancer and antibacterial research. The strategic combination of the amino, nitro, and fluoro functionalities on a pyridine ring offers a rich chemical space for the development of novel drugs. Future research efforts should be directed towards the synthesis of a diverse library of 2-amino-3-nitro-5-fluoropyridine derivatives and their systematic evaluation using the standardized biological assays outlined in this guide. Such studies are essential to unlock the therapeutic potential of this intriguing class of molecules.

References

The Pivotal Role of 2-Amino-3-nitro-5-fluoropyridine as a Versatile Chemical Intermediate in Drug Discovery and Beyond

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

[City, State] – [Date] – In the landscape of modern medicinal chemistry and materials science, the strategic use of highly functionalized building blocks is paramount for the efficient synthesis of complex molecules. Among these, 2-Amino-3-nitro-5-fluoropyridine has emerged as a critical chemical intermediate, offering a unique combination of reactive sites that enable the construction of diverse molecular architectures. This technical guide provides an in-depth exploration of its synthesis, properties, and key applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties and Synthesis

2-Amino-3-nitro-5-fluoropyridine is a yellow solid with the molecular formula C₅H₄FN₃O₂ and a molecular weight of 157.11 g/mol . Its structure is characterized by a pyridine ring substituted with an amino group at the 2-position, a nitro group at the 3-position, and a fluorine atom at the 5-position. This arrangement of functional groups imparts distinct reactivity to the molecule.

Table 1: Physicochemical Properties of 2-Amino-3-nitro-5-fluoropyridine

| Property | Value | Reference |

| CAS Number | 212268-12-7 | [1][2] |

| Molecular Formula | C₅H₄FN₃O₂ | [1][2] |

| Molecular Weight | 157.11 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 149-157 °C | [1] |

| Purity | ≥ 98% | [2] |

The synthesis of 2-Amino-3-nitro-5-fluoropyridine is typically achieved through the nitration of 2-amino-5-fluoropyridine. This electrophilic aromatic substitution reaction introduces the nitro group at the 3-position, directed by the activating amino group.

Detailed Experimental Protocol: Synthesis of 2-Amino-3-nitro-5-fluoropyridine

This protocol is based on established nitration procedures for aminopyridines.

Materials:

-

2-Amino-5-fluoropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-fluoropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Slowly add a mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-Amino-3-nitro-5-fluoropyridine.

The Role of 2-Amino-3-nitro-5-fluoropyridine in the Synthesis of Kinase Inhibitors

A prominent application of 2-Amino-3-nitro-5-fluoropyridine is in the synthesis of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development. The structure of 2-Amino-3-nitro-5-fluoropyridine provides a versatile scaffold for building molecules that can fit into the ATP-binding pocket of these kinases.

Case Study: Synthesis of the PI3K/mTOR Inhibitor Omipalisib (GSK2126458)

Omipalisib (GSK2126458) is a potent and selective dual inhibitor of PI3K and mTOR kinases.[3] Its chemical structure, 2,4-difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide, suggests a synthetic route starting from 2-Amino-3-nitro-5-fluoropyridine.[2][3]

The following workflow outlines a plausible synthetic strategy.

Caption: Plausible synthetic workflow for Omipalisib (GSK2126458) starting from 2-Amino-3-nitro-5-fluoropyridine.

Detailed Experimental Protocols for Key Transformations

Protocol 2.2.1: Nucleophilic Aromatic Substitution of Fluorine with Methoxide

This protocol describes the substitution of the fluorine atom at the 5-position with a methoxy group.

Materials:

-

2-Amino-3-nitro-5-fluoropyridine

-

Sodium Methoxide (CH₃ONa)

-

Methanol (CH₃OH)

-

Water

-

Ethyl Acetate

Procedure:

-

Dissolve 2-Amino-3-nitro-5-fluoropyridine (1.0 eq) in methanol.

-

Add a solution of sodium methoxide in methanol (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product to yield 2-Amino-3-nitro-5-methoxypyridine.

Protocol 2.2.2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to an amino group.

Materials:

-

2-Amino-3-nitro-5-methoxypyridine

-

Iron powder (Fe)

-

Ammonium Chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite

Procedure:

-

To a suspension of 2-Amino-3-nitro-5-methoxypyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter through a pad of Celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give 2,3-Diamino-5-methoxypyridine.

Protocol 2.2.3: Sulfonylation of the Amino Group

This protocol describes the formation of the sulfonamide bond.

Materials:

-

2,3-Diamino-5-methoxypyridine

-

2,4-Difluorobenzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve 2,3-Diamino-5-methoxypyridine (1.0 eq) in dichloromethane and cool to 0 °C.

-

Add pyridine (1.5 eq) followed by the dropwise addition of 2,4-difluorobenzenesulfonyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired sulfonamide intermediate.

The PI3K/AKT/mTOR Signaling Pathway: The Target of Omipalisib

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5][6] Its aberrant activation is a frequent event in many human cancers. Omipalisib exerts its therapeutic effect by inhibiting both PI3K and mTOR, leading to a dual blockade of this key oncogenic pathway.[3]

Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of Omipalisib.

Other Applications and Future Directions

Beyond its use in the synthesis of kinase inhibitors, 2-Amino-3-nitro-5-fluoropyridine serves as a valuable intermediate in the preparation of a wide range of substituted pyridines. Its reactivity allows for participation in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, further expanding its synthetic utility.[7] The presence of the fluorine atom can also be exploited for the development of ¹⁸F-labeled positron emission tomography (PET) imaging agents.

The continued exploration of the reactivity of 2-Amino-3-nitro-5-fluoropyridine is expected to open new avenues in drug discovery, agrochemicals, and materials science. Its ability to serve as a scaffold for the introduction of diverse functionalities makes it a powerful tool for the generation of novel molecular entities with tailored properties.

Conclusion

2-Amino-3-nitro-5-fluoropyridine is a highly versatile and valuable chemical intermediate. Its unique substitution pattern provides a rich platform for a variety of chemical transformations, making it a key building block in the synthesis of complex molecules, most notably in the development of targeted cancer therapies like the PI3K/mTOR inhibitor Omipalisib. This technical guide has provided an overview of its synthesis, key reactions, and a prominent application, highlighting its significance for researchers and professionals in the chemical and pharmaceutical sciences. The continued investigation into the chemistry of this intermediate promises to yield further innovations in the years to come.

References

The Synthetic Versatility of 2-Amino-3-nitro-5-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-nitro-5-fluoropyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of an amino, a nitro, and a fluoro group on the pyridine core offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro and fluoro substituents, combined with the nucleophilic and diazotizable amino group, allows for selective and diverse modifications, making it an attractive intermediate in the design and synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1] This technical guide explores the synthetic potential of 2-Amino-3-nitro-5-fluoropyridine by detailing key transformations, providing experimental protocols based on analogous systems, and presenting quantitative data for these reactions.

Core Reactivity and Synthetic Potential

The synthetic utility of 2-Amino-3-nitro-5-fluoropyridine stems from the distinct reactivity of its three functional groups. The following sections outline the key transformations that can be achieved at each site.

Transformations of the Amino Group

The 2-amino group is a versatile handle for a range of chemical modifications, including diazotization and acylation.

Diazotization of the 2-amino group provides a facile route to a variety of 2-substituted-3-nitro-5-fluoropyridines. The resulting diazonium salt is a transient intermediate that can be readily displaced by a range of nucleophiles in Sandmeyer-type reactions.[2]

-

Sandmeyer Reaction: Introduction of chloro, bromo, and cyano groups.

-

Schiemann Reaction: Synthesis of the corresponding 2,5-difluoro-3-nitropyridine.

-

Hydrolysis: Formation of 2-hydroxy-3-nitro-5-fluoropyridine.

Reduction of the Nitro Group

The 3-nitro group can be selectively reduced to an amino group, furnishing 2,3-diamino-5-fluoropyridine. This diamine is a valuable precursor for the synthesis of a wide array of fused heterocyclic systems.[3]

-

Formation of Fused Imidazoles: Reaction with aldehydes or carboxylic acids.[4]

-

Formation of Fused Triazoles: Reaction with nitrous acid.

-

Formation of Fused Pyrazines: Reaction with α-dicarbonyl compounds.

Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group

The fluorine atom at the 5-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the pyridine nitrogen and the 3-nitro group. This allows for the introduction of a wide variety of substituents.[5][6][7]

-

Alkoxylation: Displacement with alkoxides to form 5-alkoxy derivatives.

-

Amination: Reaction with primary or secondary amines to yield 5-amino derivatives.

-

Thiolation: Introduction of sulfur-based nucleophiles.

Cross-Coupling Reactions

While the C-F bond is generally strong, it can be activated for cross-coupling reactions under specific conditions. More practically, the amino group can be converted to a halide (e.g., bromo or iodo) via a Sandmeyer reaction, providing a handle for various palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids.[1][8][9][10]

-

Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Experimental Protocols

The following are representative experimental protocols for key transformations, adapted from literature procedures for structurally similar compounds.

Protocol 1: Reduction of the Nitro Group to Form 2,3-Diamino-5-fluoropyridine (Analogous Procedure)

Materials:

-

2-Amino-3-nitro-5-fluoropyridine

-

Iron powder

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

Procedure:

-

A mixture of 2-amino-3-nitro-5-fluoropyridine (1.0 eq), iron powder (5.0 eq), 95% ethanol, and water is prepared in a round-bottom flask fitted with a reflux condenser.[3]

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.[3]

-

The reaction mixture is heated to reflux and stirred for 1-2 hours.[3]

-

Upon completion of the reaction (monitored by TLC), the hot solution is filtered to remove the iron catalyst. The iron residue is washed with hot ethanol.[3]

-

The combined filtrate and washings are concentrated under reduced pressure.

-

The residue is dissolved in water and the pH is adjusted to basic with an appropriate base (e.g., NaOH).

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude 2,3-diamino-5-fluoropyridine, which can be further purified by crystallization or column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine (Analogous Procedure)

Materials:

-

2-Amino-3-nitro-5-fluoropyridine

-

Secondary amine (e.g., morpholine, 1.2 eq)

-

Potassium phosphate tribasic (K₃PO₄, 2.0 eq)

-

tert-Amyl alcohol

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 2-amino-3-nitro-5-fluoropyridine (1.0 eq), the secondary amine (1.2 eq), and potassium phosphate tribasic (2.0 eq).[5]

-

Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).[5]

-

Stir the reaction mixture and heat to 110 °C. Monitor the reaction progress by TLC or LC-MS.[5]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.[5]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[5]

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[5]

Protocol 3: Suzuki-Miyaura Cross-Coupling of the Corresponding 2-Bromopyridine (Analogous Procedure)

Materials:

-

2-Bromo-3-nitro-5-fluoropyridine (prepared via Sandmeyer reaction)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

-

Potassium phosphate (K₃PO₄, 2.3 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine 2-bromo-3-nitro-5-fluoropyridine (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.3 eq).[8]

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8]

-

Stir the reaction mixture and heat to 85-95 °C. Monitor the reaction progress by TLC or LC-MS.[8]

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the key transformations, based on analogous systems reported in the literature.

Table 1: Conditions for the Reduction of Nitropyridines

| Substrate | Reducing Agent | Solvent | Temperature | Time | Yield (%) | Reference |

| 2-Amino-5-bromo-3-nitropyridine | Fe / HCl (cat.) | Ethanol/Water | Reflux | 1 h | Not specified | [3] |

| vic-Substituted 3-nitropyridines | Zn / NH₄Cl | Ethanol | Sonication | 10-30 min | 60-85 | [11] |

Table 2: Conditions for Nucleophilic Aromatic Substitution on Fluoropyridines

| Fluoropyridine | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Fluoropyridine | Morpholine | K₃PO₄ | t-Amyl alcohol | 110 | Not specified | High | [5] |

| Perfluoropyridine | Phenols | K₂CO₃ | DMF | 15-45 | 1.5 | High | [12] |

Table 3: Conditions for Suzuki-Miyaura Cross-Coupling of Bromopyridines

| Bromopyridine | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 85-95 | 60-85 | [8] |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Various (Hetero)arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/Water | 80 | 14-28 | [10] |

Conclusion

2-Amino-3-nitro-5-fluoropyridine is a synthetically valuable scaffold that offers multiple avenues for chemical diversification. The strategic positioning of its functional groups allows for a range of selective transformations, including modifications of the amino group, reduction of the nitro group to access fused heterocycles, nucleophilic substitution of the fluoro group, and, after functional group interconversion, a variety of cross-coupling reactions. The experimental protocols and quantitative data provided in this guide, based on closely related systems, serve as a practical starting point for researchers aiming to exploit the synthetic potential of this versatile building block in their drug discovery and materials science endeavors.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of Fused Imidazoles and Benzothiazoles from (Hetero)Aromatic ortho-Diamines or ortho-Aminothiophenol and Aldehydes Promoted by Chlorotrimethylsilane [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3-nitro-5-fluoropyridine (CAS 212268-12-7): Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Amino-3-nitro-5-fluoropyridine (CAS number 212268-12-7). This compound is a key synthetic intermediate, particularly in the fields of medicinal chemistry and agrochemicals. Its trifunctionalized pyridine core offers a versatile platform for the synthesis of complex heterocyclic compounds, including those with potential therapeutic activity. This document details the physicochemical properties of 2-Amino-3-nitro-5-fluoropyridine, provides an experimental protocol for its synthesis, and explores its utility in the development of bioactive molecules, with a focus on the synthesis of kinase inhibitor scaffolds.

Chemical and Physical Properties

2-Amino-3-nitro-5-fluoropyridine is an off-white to yellow solid. Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 212268-12-7 | [1] |

| Molecular Formula | C₅H₄FN₃O₂ | [1] |

| Molecular Weight | 157.1 g/mol | [1] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 149-157 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Temperature | 0-8°C | [1] |

Synthesis of 2-Amino-3-nitro-5-fluoropyridine

The synthesis of 2-Amino-3-nitro-5-fluoropyridine typically involves the nitration of a 2-amino-5-fluoropyridine precursor. The following is a representative experimental protocol adapted from procedures for analogous 2-amino-3-nitro-5-halogenopyridines.[2]

Experimental Protocol: Nitration of 2-Amino-5-fluoropyridine

Materials:

-

2-Amino-5-fluoropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Concentrated Aqueous Ammonia (NH₄OH)

-

Water (H₂O)

-

Standard laboratory glassware (three-neck flask, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a 100 mL three-neck flask equipped with a magnetic stirrer and a dropping funnel, cool 32 mL of concentrated sulfuric acid in an ice bath to 7-13°C.[2]

-

Slowly add 0.04 mol of 2-amino-5-fluoropyridine to the cooled sulfuric acid while maintaining the temperature within the specified range.

-

Once the addition is complete, heat the mixture to 31°C.

-

Add 2.6 mL of concentrated nitric acid dropwise over one hour, ensuring the reaction temperature is maintained between 31-32°C.[2]

-

Continue to stir the reaction mixture at 31-32°C for an additional two hours.

-

Upon completion, pour the reaction mixture into 100 mL of ice water.

-

Neutralize the resulting solution to a pH of 5 with concentrated aqueous ammonia. A yellow precipitate will form.[2]

-

Filter the yellow crystalline solid under reduced pressure and wash the cake with 50 mL of water.

-

Dry the solid to obtain 2-Amino-3-nitro-5-fluoropyridine.

Expected Yield: Based on analogous reactions, a yield of approximately 87% can be anticipated.[2]

Purity Analysis: The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC).

Applications in the Synthesis of Bioactive Molecules

2-Amino-3-nitro-5-fluoropyridine is a valuable building block for the synthesis of various therapeutic agents, particularly in oncology and infectious diseases.[1] The presence of an amino group, a nitro group, and a fluorine atom on the pyridine ring allows for a range of chemical transformations.

A common synthetic strategy involves the reduction of the nitro group to a second amino group, forming a 2,3-diamino-5-fluoropyridine intermediate. This diamine is a key precursor for the construction of fused heterocyclic ring systems, such as imidazo[4,5-b]pyridines. The imidazo[4,5-b]pyridine scaffold is a well-known bioisostere of purine and is a core component of many kinase inhibitors.[3]

Hypothetical Experimental Workflow for Kinase Inhibitor Scaffold Synthesis

The following diagram illustrates a representative workflow for the synthesis of an imidazo[4,5-b]pyridine scaffold, a common core for kinase inhibitors, starting from 2-Amino-3-nitro-5-fluoropyridine.

References

2-Amino-3-nitro-5-fluoropyridine: A Technical Guide to a Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-nitro-5-fluoropyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique arrangement of an amino group, a nitro group, and a fluorine atom on a pyridine core provides multiple reaction sites, enabling diverse chemical transformations. This guide details the synthesis, reactivity, and application of 2-amino-3-nitro-5-fluoropyridine, with a focus on its utility in constructing advanced heterocyclic systems for pharmaceutical and materials science applications. Detailed experimental protocols and quantitative data are provided to facilitate its use in research and development.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among these, pyridine derivatives are of particular interest due to their prevalence in biologically active molecules. 2-Amino-3-nitro-5-fluoropyridine (CAS No. 212268-12-7) is a trifunctionalized pyridine that serves as a powerful intermediate for organic synthesis.[1]

The strategic positioning of its functional groups dictates its reactivity:

-

2-Amino Group: Acts as a nucleophile and a directing group, and is a key handle for building fused ring systems.

-

3-Nitro Group: A strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr). It can also be readily reduced to an amino group, unlocking further synthetic pathways.[2]

-

5-Fluoro Group: The fluorine atom can act as a leaving group in SNAr reactions, facilitated by the activating nitro group. Its presence can also enhance the biological activity and pharmacokinetic properties of derivative compounds.

This combination of features makes 2-amino-3-nitro-5-fluoropyridine a valuable precursor for creating libraries of complex molecules, especially in the context of drug discovery for cancer and infectious diseases.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-3-nitro-5-fluoropyridine is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 212268-12-7 | [1][3] |

| Molecular Formula | C₅H₄FN₃O₂ | [1][3] |

| Molecular Weight | 157.1 g/mol | [1][3] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 149-157 °C | [1] |

| Boiling Point | 290.1±35.0 °C (Predicted) | [3] |

| Density | 1.555±0.06 g/cm³ (Predicted) | [3] |

Synthesis of 2-Amino-3-nitro-5-fluoropyridine

The target compound is synthesized via the electrophilic nitration of 2-amino-5-fluoropyridine. The strongly activating amino group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho (C3) and para (C5) positions. Since the C5 position is already occupied by fluorine, the nitration occurs regioselectively at the C3 position.

A typical synthetic procedure involves the slow addition of a nitrating agent (a mixture of nitric acid and sulfuric acid) to a solution of 2-amino-5-fluoropyridine at reduced temperatures to control the exothermic reaction.[3]

Chemical Reactivity and Key Transformations

The versatility of 2-amino-3-nitro-5-fluoropyridine stems from its ability to undergo several key transformations, making it a hub for generating diverse heterocyclic scaffolds.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is rendered electron-deficient by the 3-nitro group, which facilitates the displacement of the 5-fluoro substituent by a variety of nucleophiles.[4] This reaction is a powerful method for introducing diverse functional groups at the C5 position.

| Nucleophile (Nu-H) | Product Structure | Representative Conditions |

| Alcohols (R-OH) | 2-Amino-3-nitro-5-(alkoxy)pyridine | NaH or K₂CO₃, DMF/THF |

| Amines (R₂NH) | 2-Amino-3-nitro-5-(amino)pyridine | DIPEA, NMP or DMSO, Heat |

| Thiols (R-SH) | 2-Amino-3-nitro-5-(thio)pyridine | K₂CO₃ or Cs₂CO₃, DMF |

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using various reagents, most commonly tin(II) chloride or catalytic hydrogenation (H₂/Pd).[5] This transformation yields 2,3-diamino-5-fluoropyridine , a crucial intermediate for the synthesis of fused heterocyclic systems.

Synthesis of Fused Heterocycles: Imidazo[4,5-b]pyridines

The 2,3-diamino-5-fluoropyridine intermediate is an ideal precursor for constructing the imidazo[4,5-b]pyridine scaffold, which is a privileged structure in many kinase inhibitors.[6][7] The condensation of the diamine with aldehydes, carboxylic acids, or their equivalents leads to the formation of the imidazole ring.

The choice of the cyclization partner (e.g., a substituted benzaldehyde) allows for the introduction of various substituents at the 2-position of the imidazo[4,5-b]pyridine core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[8]

Experimental Protocols

The following protocols are representative procedures based on established methodologies for analogous compounds and should be adapted and optimized for specific substrates and scales.[5][9][10]

Protocol 1: Synthesis of 2-Amino-3-nitro-5-fluoropyridine (Nitration) [3]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-fluoropyridine (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.0 eq) and concentrated sulfuric acid. Add this mixture dropwise to the cooled pyridine solution, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then warm to 55 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated base (e.g., 10 M NaOH or NH₄OH) while cooling.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Nitro Group Reduction [5]

-

Setup: Suspend 2-amino-3-nitro-5-fluoropyridine (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

-

Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture and pour it into a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

-

Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2,3-diamino-5-fluoropyridine, which can often be used in the next step without further purification.

Protocol 3: General Procedure for Imidazo[4,5-b]pyridine Synthesis [8][11]

-

Setup: In a flask, combine 2,3-diamino-5-fluoropyridine (1.0 eq), a substituted aldehyde (1.0 eq), and sodium metabisulfite (Na₂S₂O₅) (0.5-1.1 eq) in an anhydrous solvent such as DMSO.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-12 hours until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and pour it into ice water.

-

Isolation: Collect the resulting precipitate by filtration. Wash the solid with water and then a small amount of cold ethanol or diethyl ether.

-

Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization or column chromatography.

Conclusion

2-Amino-3-nitro-5-fluoropyridine is a trifunctionalized building block of significant value in modern organic synthesis. Its well-defined reactivity allows for sequential and regioselective modifications, providing efficient routes to complex heterocyclic structures. The ability to readily form key pharmacophores, such as the imidazo[4,5-b]pyridine core, positions it as a strategic intermediate in the development of novel kinase inhibitors and other therapeutic agents. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-AMINO-3-NITRO-5-FLUOROPYRIDINE CAS#: 212268-12-7 [m.chemicalbook.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-<i>c</i>] and [4,5-<i>b</i>]pyridine derivatives and their antimicrobial activities - ProQuest [proquest.com]

step-by-step synthesis protocol for 2-Amino-3-nitro-5-fluoropyridine

Application Note: Synthesis of 2-Amino-3-nitro-5-fluoropyridine

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 2-Amino-3-nitro-5-fluoropyridine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis involves the regioselective nitration of commercially available 2-Amino-5-fluoropyridine using a mixture of concentrated nitric and sulfuric acids. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction